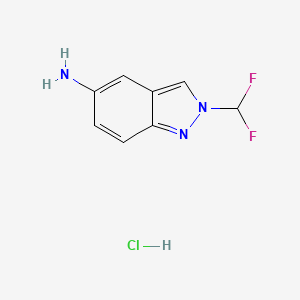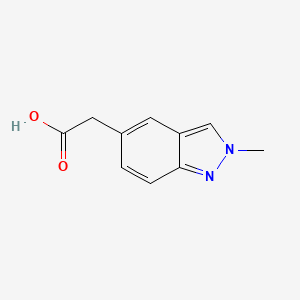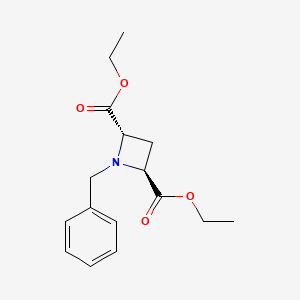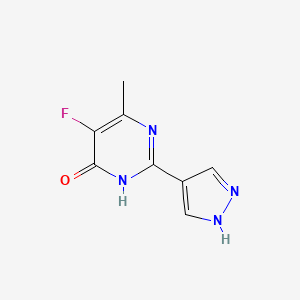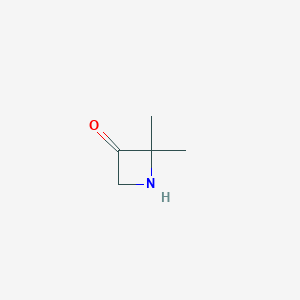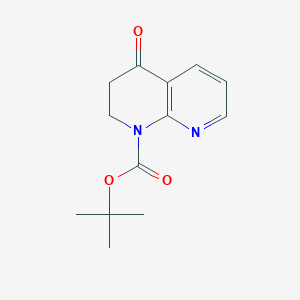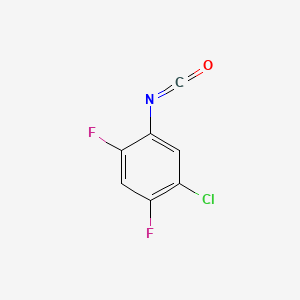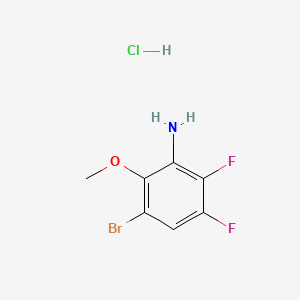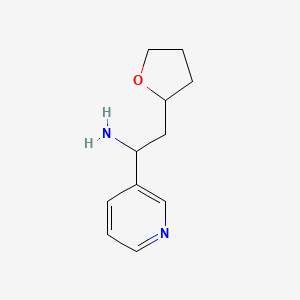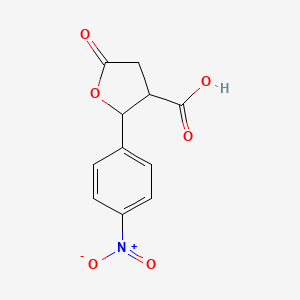
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid typically involves the nitration of a phenyl ring followed by the formation of the tetrahydrofuran ring. One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to further reactions to introduce the tetrahydrofuran ring and the carboxylic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by cyclization reactions under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Iron, tin, zinc, and acids like hydrochloric acid for reduction reactions.
Oxidizing agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include amines, hydroxylamines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Nitro-phenyl)-5-oxo-tetrahydro-furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading
Eigenschaften
Molekularformel |
C11H9NO6 |
|---|---|
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO6/c13-9-5-8(11(14)15)10(18-9)6-1-3-7(4-2-6)12(16)17/h1-4,8,10H,5H2,(H,14,15) |
InChI-Schlüssel |
XKPHQFZUQWQCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


